Methyl 4-amino-3-fluoro-2-methylbenzoate
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Overview
Description
Methyl 4-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-2-methylbenzoate typically involves the esterification of 4-amino-3-fluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-fluoro-2-methylbenzoate
- Methyl 3-amino-2,5-difluorobenzoate
- Benzoic acid, 4-amino-3-fluoro-2-methyl-, methyl ester
Uniqueness
Methyl 4-amino-3-fluoro-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a fluoro group on the aromatic ring can lead to unique electronic and steric effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 4-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
MLEQDJLLBJCUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)C(=O)OC |
Origin of Product |
United States |
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